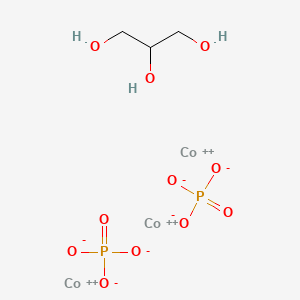
Cobalt glycerol phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobalt glycerol phosphate is a coordination compound that combines cobalt ions with glycerol and phosphate groups. This compound is of interest due to its potential applications in various fields, including catalysis, energy storage, and biomedical research. The unique properties of this compound arise from the interaction between the cobalt ions and the glycerol phosphate ligands, which can influence the compound’s reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions: Cobalt glycerol phosphate can be synthesized through various methods, including:
One-step preparation at room temperature: This method involves the reaction of cobalt salts (such as cobalt acetate or cobalt nitrate) with glycerol and phosphate sources (such as sodium phosphate or diammonium hydrogen phosphate) in an aqueous solution.
Chemical bath deposition: This technique involves the deposition of cobalt phosphate thin films onto substrates by immersing them in a solution containing cobalt salts and phosphate sources.
Industrial Production Methods: Industrial production of this compound may involve scaling up the one-step preparation method or chemical bath deposition technique. The choice of method depends on the desired properties of the final product and the specific application requirements.
化学反応の分析
Types of Reactions: Cobalt glycerol phosphate can undergo various chemical reactions, including:
Reduction: this compound can also be involved in reduction reactions, where it serves as a catalyst for the reduction of other compounds.
Substitution: The phosphate groups in this compound can be substituted with other ligands, leading to the formation of new coordination compounds.
Common Reagents and Conditions:
Oxidation reactions: Common reagents include hydrogen peroxide or oxygen, and the reactions are typically carried out under mild conditions with the presence of this compound as a catalyst.
Reduction reactions: Reducing agents such as sodium borohydride or hydrogen gas can be used, and the reactions may require elevated temperatures and pressures.
Substitution reactions: Ligands such as amines or carboxylates can be introduced to replace the phosphate groups, often under ambient conditions.
Major Products Formed:
Oxidation reactions: Products such as dihydroxyacetone and glyceraldehyde can be formed from the oxidation of glycerol.
Reduction reactions: The reduction of various organic compounds can yield alcohols or other reduced products.
Substitution reactions: New coordination compounds with different ligands can be synthesized.
科学的研究の応用
Cobalt glycerol phosphate has a wide range of scientific research applications, including:
Biology: The compound’s coordination properties make it useful in studying metal-ligand interactions and their effects on biological systems.
作用機序
Cobalt glycerol phosphate can be compared with other similar compounds, such as:
Cobalt phosphate: This compound has similar coordination properties but lacks the glycerol component, which can influence its reactivity and stability.
Nickel glycerol phosphate: Similar to this compound, this compound combines nickel ions with glycerol and phosphate groups, but the different metal ion can lead to variations in catalytic activity and stability.
Iron glycerol phosphate: This compound also combines iron ions with glycerol and phosphate groups, and it can exhibit different reactivity and stability compared to this compound.
Uniqueness: this compound is unique due to the specific interaction between cobalt ions and glycerol phosphate ligands, which can enhance its catalytic activity and stability in various chemical reactions. The presence of glycerol can also influence the compound’s solubility and biocompatibility, making it suitable for a wide range of applications.
類似化合物との比較
- Cobalt phosphate
- Nickel glycerol phosphate
- Iron glycerol phosphate
特性
CAS番号 |
85204-09-7 |
|---|---|
分子式 |
C3H8Co3O11P2 |
分子量 |
458.84 g/mol |
IUPAC名 |
cobalt(2+);propane-1,2,3-triol;diphosphate |
InChI |
InChI=1S/C3H8O3.3Co.2H3O4P/c4-1-3(6)2-5;;;;2*1-5(2,3)4/h3-6H,1-2H2;;;;2*(H3,1,2,3,4)/q;3*+2;;/p-6 |
InChIキー |
RQMMOUBSIHIBAF-UHFFFAOYSA-H |
正規SMILES |
C(C(CO)O)O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Co+2].[Co+2].[Co+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


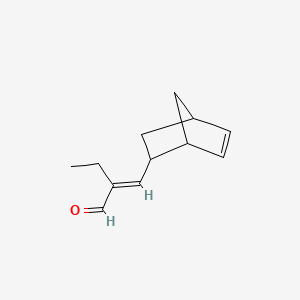
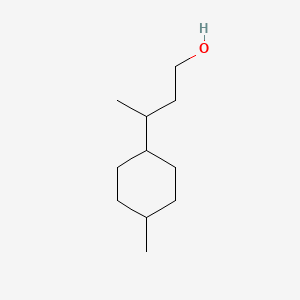
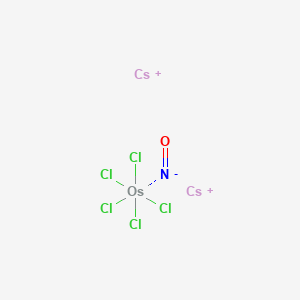

![2,2'-[Butylidenebis(oxymethylene)]bisfuran](/img/structure/B12664950.png)
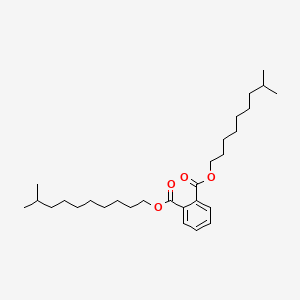
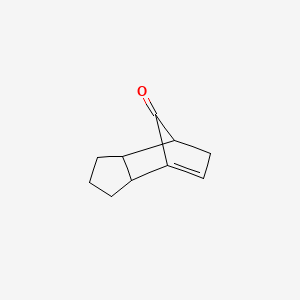
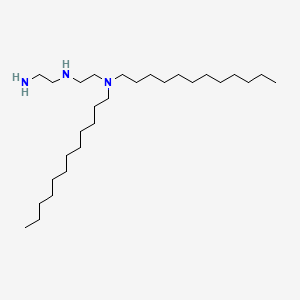


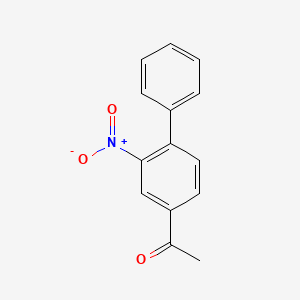


![(E)-2,3-dimethyl-4-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]but-2-enal](/img/structure/B12664990.png)
